FR-190809
Overview
Description
FR 190809 is a potent, nonadrenotoxic, orally efficacious acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor. It has been primarily developed for its potential therapeutic applications in treating lipoprotein disorders, such as atherosclerosis and hypercholesterolemia .
Preparation Methods
The synthesis of FR 190809 involves the preparation of a series of N-alkyl-N-[(fluorophenoxy)benzyl]-N’-arylureas. The synthetic route includes the modification of the alkyl substituent on the N’-aryl moiety and on the urea nitrogen. This modification significantly influences the efficacy of the compound in inhibiting intestinal acyl-CoA:cholesterol O-acyltransferase and the accumulation of cholesteryl esters in macrophages . The industrial production methods for FR 190809 are not extensively documented, but it is known that the compound is synthesized as a solid powder with a purity greater than 98%.
Chemical Reactions Analysis
FR 190809 primarily undergoes inhibition reactions as it acts as an ACAT inhibitor. The compound inhibits foam cell formation with an IC50 of 215 nM . The major products formed from these reactions are the inhibited forms of acyl-CoA:cholesterol O-acyltransferase, which prevent the accumulation of cholesteryl esters in macrophages .
Scientific Research Applications
Chemistry: It is used as a reference compound in the study of ACAT inhibitors.
Biology: The compound is used to study the inhibition of foam cell formation and the prevention of cholesteryl ester accumulation in macrophages.
Medicine: FR 190809 is being researched for its potential therapeutic applications in treating atherosclerosis and hypercholesterolemia
Industry: The compound is used in the development of new drugs targeting lipoprotein disorders.
Mechanism of Action
FR 190809 exerts its effects by inhibiting the enzyme acyl-CoA:cholesterol O-acyltransferase (ACAT). This inhibition prevents the esterification of cholesterol, thereby reducing the accumulation of cholesteryl esters in macrophages. The molecular targets of FR 190809 are the ACAT enzymes, and the pathways involved include the inhibition of cholesterol esterification and the prevention of foam cell formation .
Comparison with Similar Compounds
FR 190809 is unique in its nonadrenotoxic and orally efficacious properties. Similar compounds include FR 186485 and FR 195249, which are also ACAT inhibitors. FR 190809 stands out due to its potent inhibition of foam cell formation and its efficacy in preventing cholesteryl ester accumulation without causing adrenal toxicity .
Properties
IUPAC Name |
1-cycloheptyl-1-[[4-(4-fluorophenoxy)phenyl]methyl]-3-[6-methyl-2,4-bis(methylsulfonyl)pyridin-3-yl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34FN3O6S2/c1-20-18-26(40(2,35)36)27(28(31-20)41(3,37)38)32-29(34)33(23-8-6-4-5-7-9-23)19-21-10-14-24(15-11-21)39-25-16-12-22(30)13-17-25/h10-18,23H,4-9,19H2,1-3H3,(H,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRBZRWETFGORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)S(=O)(=O)C)NC(=O)N(CC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C4CCCCCC4)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34FN3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215589-63-2 | |
Record name | FR-190809 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215589632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FR-190809 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U8UW770Z6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.